molecular formula C19H29N3O2 B6977395 N-[[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]methyl]-2,6-dimethylbenzamide

N-[[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]methyl]-2,6-dimethylbenzamide

Cat. No.: B6977395
M. Wt: 331.5 g/mol
InChI Key: KAZJXSRRMTWPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]methyl]-2,6-dimethylbenzamide is a useful research compound. Its molecular formula is C19H29N3O2 and its molecular weight is 331.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]methyl]-2,6-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-14-6-5-7-15(2)18(14)19(24)20-12-16-8-10-22(11-9-16)13-17(23)21(3)4/h5-7,16H,8-13H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZJXSRRMTWPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NCC2CCN(CC2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: : This compound is utilized as a building block in the synthesis of more complex molecules, particularly those with potential pharmacological activities. Its structural features make it an ideal candidate for studying structure-activity relationships (SAR) in drug discovery.

  • Biology: : Researchers investigate the biological activity of this compound, including its potential as a ligand for various receptors. It serves as a model compound in binding studies and molecular docking experiments to understand its interactions with biological targets.

  • Medicine: : In medicinal research, this compound is explored for its potential therapeutic applications. It has been studied for its analgesic properties and as an intermediate in the synthesis of novel pharmacological agents.

  • Industry: : Industrial applications include its use as a precursor in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical structure enables the development of new materials with desirable properties.

Mechanism of Action: The mechanism of action of N-[[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]methyl]-2,6-dimethylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as an agonist or antagonist, modulating the activity of these targets. The compound's effects are mediated through pathways involving signal transduction, leading to physiological or biochemical changes in the target cells or tissues.

Comparison with Similar Compounds: Compared to other compounds with similar structures, this compound is unique due to its specific arrangement of functional groups. For instance:

  • N-[[1-[2-(ethylamino)-2-oxoethyl]piperidin-4-yl]methyl]-2,6-dimethylbenzamide: : This similar compound lacks the dimethylamino group, which can lead to differences in its pharmacokinetics and binding affinity.

  • N-[[1-[2-(dimethylamino)-2-oxoethyl]pyrrolidin-4-yl]methyl]-2,6-dimethylbenzamide: : The substitution of the piperidine ring with a pyrrolidine ring alters its conformational flexibility and potentially its biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.